molecular formula C15H11F3 B2632755 1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene CAS No. 191867-93-3

1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene

Cat. No.: B2632755
CAS No.: 191867-93-3
M. Wt: 248.248
InChI Key: QTJPEJASXYPZBE-UHFFFAOYSA-N
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Description

1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene (CAS: 191867-93-3) is an aromatic compound featuring a benzene ring substituted with a trifluoromethyl (-CF₃) group at the ortho position (C2) and a 1-phenylvinyl (-CH=CHPh) group at the para position (C1) . Its molecular formula is C₁₅H₁₁F₃ (MW: 248.24 g/mol). The trifluoromethyl group enhances electron-withdrawing properties, while the vinylphenyl moiety introduces π-conjugation, making it valuable in materials science and organic synthesis.

Properties

IUPAC Name

1-(1-phenylethenyl)-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(16,17)18/h2-10H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJPEJASXYPZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene typically involves radical trifluoromethylation reactions. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators. The reaction conditions often require elevated temperatures and the presence of a suitable solvent . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Diels-Alder Reactions

The compound acts as a dienophile , reacting with conjugated dienes (e.g., cyclopentadiene) to form six-membered cycloadducts. Reaction outcomes depend on substituents and conditions :

DieneProductYield (%)Conditions
CyclopentadieneTrifluoromethyl-substituted indene8580°C, 12h, CH₃CN
2,3-DimethylbutadieneBenzofluorene derivative72100°C, 24h, toluene

Mechanism : The electron-deficient trifluoromethyl group enhances electrophilicity, promoting [4+2] cycloaddition. Post-cyclization aromatization occurs via elimination .

Radical-Mediated Reactions

The vinyl group participates in hydrogen atom transfer (HAT) reactions. For example:

  • Photoredox-catalyzed acyl radical generation : Under visible light, the compound reacts with aldehydes via HAT to form benzoyl radicals, enabling C–C bond formation .

  • Peroxide-initiated radical coupling : t-Butyl hydroperoxide (TBHP) abstracts hydrogen, generating vinyl radicals that dimerize or add to alkenes .

Key Conditions :

  • Catalysts: Ru(bpy)₃²⁺, Ir(ppy)₃.

  • Solvents: Acetonitrile, DMF.

  • Yields: 60–85% .

Mizoroki-Heck Reaction

The vinyl group undergoes coupling with aryl halides using Pd catalysts :

text
General Reaction: Ar–X + 1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene → Ar–C₆H₃(CF₃)–CH₂–Ph Optimized Conditions: - Catalyst: Pd(OAc)₂ (2 mol%) - Ligand: PPh₃ (5 mol%) - Base: KOAc - Solvent: PhCl/H₂O (4:1) - Yield: 80%[9]

Suzuki-Miyaura Coupling

The trifluoromethylbenzene moiety participates in cross-couplings with boronic acids, forming biaryl structures :

text
Example: This compound + PhB(OH)₂ → 2-(Trifluoromethyl)-1,1'-biphenyl Conditions: Pd(OAc)₂, SPhos ligand, K₂CO₃, 80°C, 12h Yield: 78%[10]

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophilic attacks to the meta position. Example reactions include:

Reaction TypeReagentProductYield (%)
NitrationHNO₃/H₂SO₄3-Nitro-2-(trifluoromethyl)styrene65
SulfonationSO₃/H₂SO₄3-Sulfo-2-(trifluoromethyl)styrene58

Mechanistic Insights

  • Electron-Deficient Vinyl Group : The -CF₃ group lowers the LUMO energy, enhancing reactivity toward nucleophiles and dienes .

  • Steric Effects : The -CF₃ group hinders ortho substitution, favoring meta or para pathways .

  • Radical Stability : Conjugation with the phenyl ring stabilizes intermediate radicals, enabling cascade reactions .

Scientific Research Applications

Organic Synthesis

Key Intermediate : The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows chemists to create derivatives that are pivotal in developing new materials and pharmaceuticals.

Reactions : It participates in multiple chemical reactions, including:

  • Oxidation : Converts to ketones or carboxylic acids using strong oxidizing agents.
  • Reduction : Transforms the phenylvinyl group into a phenylethyl group.
  • Substitution : The trifluoromethyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Material Science

Advanced Materials Development : The compound is utilized in creating polymers with enhanced thermal and chemical stability. This property is particularly valuable in industries such as electronics and automotive, where material durability is crucial.

Application AreaBenefits
ElectronicsImproved thermal stability
AutomotiveEnhanced chemical resistance

Pharmaceuticals

Drug Discovery : 1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene plays a role in drug design, particularly in developing pharmaceuticals with improved efficacy and reduced side effects. The trifluoromethyl group enhances lipophilicity, which is advantageous for drug absorption and distribution.

Therapeutic Potential : Research indicates potential applications in treating various diseases due to its ability to modulate biological pathways.

Anticancer Activity

Recent studies have demonstrated the compound's anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including leukemia (HL-60 and U937) and lung cancer (A549).

Cell LineConcentration (nM)Effect on Cell Viability (%)Mechanism
HL-60100Decreased by 50%Apoptosis
U937100Decreased by 45%Apoptosis
A54950Decreased by 60%Apoptosis

The mechanism involves the induction of apoptosis, evidenced by increased caspase-3 activation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various strains of bacteria and fungi, enhancing its relevance in medicinal chemistry.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

The trifluoromethyl group significantly enhances interaction with microbial membranes, leading to increased permeability and cell death.

Case Studies

A notable study involved synthesizing derivatives based on the parent compound, revealing enhanced biological activity compared to the original structure. Modifications to the phenyl ring led to compounds with improved potency against certain cancer cell lines.

Mechanism of Action

The mechanism of action of 1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its phenylvinyl and trifluoromethyl groups. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Positional Isomers of Trifluoromethyl-Substituted Benzenes

Key Example :

  • 1-(2-(4-(Trifluoromethyl)phenyl)vinyl)-4-(trifluoromethyl)benzene (15a) Structure: Two benzene rings connected by a vinyl group, with -CF₃ groups at the para positions of both rings. Synthesis: Prepared via Wittig olefination, yielding 148.1 [M] in GC-MS .

Positional Effects :

  • 1-(ISOthiocyanatomethyl)-2/3/4-(trifluoromethyl)benzene (36–38) :
    • Substituent positions (ortho, meta, para) significantly impact synthetic yields. For instance:
Compound Position of -CF₃ Yield Purity
36 2- (ortho) 99% Colorless oil
37 3- (meta) 53% Yellow oil
38 4- (para) 87% Colorless oil
  • Ortho-substituted derivatives (e.g., 36 and the target compound) exhibit steric hindrance, affecting reaction kinetics .

Functional Group Variations

Vinyl vs. Allyloxy Substituents :

  • 1-(Allyloxy)-2-(1-phenylvinyl)benzene (15a) :
    • Replaces -CF₃ with an allyloxy (-OCH₂CH=CH₂) group.
    • Synthesis: Achieved via Wittig or Grignard reactions, with NMR data confirming structure (δH: 5.30–5.29 ppm for vinyl protons) .
    • Comparison: The absence of -CF₃ reduces electrophilicity, making it less reactive in SNAr reactions but more suitable for polymerization.

Chlorinated Analogues :

  • 1-Chloro-2-(1-phenylvinyl)benzene: Used as a precursor in photoredox-catalyzed dicarbofunctionalization, yielding methyl 2-(2-chlorophenyl)-6-cyano-2-phenylhexanoate (66% yield) . Comparison: The -Cl group provides a leaving group for nucleophilic substitution, unlike the inert -CF₃ in the target compound.

Complex Trifluoromethyl Derivatives

Pharmaceutical Analogues :

  • 1-(tert-Butoxycarbonylamino)-5-(3-fluoropropoxy)-4-(trifluoromethyl)benzene: Part of a benzodiazepine derivative with 91% cyclization yield. Comparison: The -CF₃ group enhances metabolic stability, a trait shared with the target compound .

Bulkier Substituents :

  • 1-Cyclopentyl-2-(trifluoromethyl)benzene (CAS: 1206125-14-5) :
    • Replaces the vinylphenyl group with a cyclopentyl ring.
    • Comparison: Increased steric bulk reduces solubility in polar solvents compared to the target compound .

Spectroscopic Properties

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound Data not reported Data not reported
15a 7.44–7.41 (m, 2H), 5.30–5.29 (m, 1H) 159.07 (C=O), 142.56 (CF₃)
1-(Allyloxy)-2-(1-phenylvinyl)benzene 5.30–5.29 (vinyl), 3.82 (OCH₃) 159.07 (C-O), 55.29 (OCH₃)

Biological Activity

1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene, also known as a trifluoromethyl-substituted styrene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anticancer and antimicrobial effects, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12F3\text{C}_{15}\text{H}_{12}\text{F}_3

This structure features a phenyl group attached to a vinyl group, with a trifluoromethyl substituent that enhances its chemical reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines.

  • Cell Lines Tested : Research has primarily focused on human leukemia (HL-60 and U937) and lung cancer (A549) cell lines.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activation and nuclear condensation in treated cells .

Table 1: Anticancer Activity Data

Cell LineConcentration (nM)Effect on Cell Viability (%)Mechanism
HL-60100Decreased by 50%Apoptosis
U937100Decreased by 45%Apoptosis
A54950Decreased by 60%Apoptosis

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and fungi.

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
  • Fungal Strains Tested : Candida albicans.

Research indicates that the trifluoromethyl group significantly enhances the compound's interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

Case Studies

A notable study involved the synthesis of derivatives based on the parent compound. These derivatives exhibited enhanced biological activity compared to the original structure. For instance, modifications to the phenyl ring led to compounds with improved potency against certain cancer cell lines .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(1-Phenylvinyl)-2-(trifluoromethyl)benzene?

  • Methodological Answer : The compound can be synthesized via bromination of 1-ethyl-2-(trifluoromethyl)benzene followed by elimination. Bromination is achieved using Br₂ with Fe or AlBr₃ as catalysts under controlled conditions (e.g., 0–25°C, inert atmosphere) . Alternatively, a Wittig reaction between 2-(trifluoromethyl)benzaldehyde and triphenylvinylphosphonium ylide in anhydrous THF with t-BuOK as a base yields the vinyl group . Cross-coupling reactions (e.g., Heck or Suzuki) using palladium catalysts are also viable for introducing the phenylvinyl moiety .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify vinyl proton coupling (e.g., δ 5.2–5.8 ppm for vinyl protons, J = 10–17 Hz) and trifluoromethyl carbon signals (δ ~125 ppm, q, J = 32 Hz). High-resolution mass spectrometry (HRMS) validates the molecular ion (m/z 172.15 for C₉H₇F₃) . IR spectroscopy detects C=C stretching (~1630 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .

Q. What stabilization methods are required for handling this compound in the laboratory?

  • Methodological Answer : The vinyl group makes the compound prone to polymerization. Storage at 2–8°C with 0.1% 4-tert-butylcatechol as a radical inhibitor is critical. Avoid prolonged exposure to light or heat .

Q. How does the trifluoromethyl group influence the compound’s electronic properties?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, making the benzene ring electron-deficient. This directs electrophilic substitution to the meta position relative to -CF₃. The vinyl group further enhances reactivity in cycloadditions or radical reactions .

Advanced Research Questions

Q. How can transition-metal catalysis enable functionalization of the vinyl group in complex syntheses?

  • Methodological Answer : Palladium-catalyzed cross-coupling (e.g., with N-protected ortho-alkynylanilines) forms indole derivatives under Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and DBU in DMF/H₂O. Yields up to 73% are achieved with N-mesylanilides . Photoredox catalysis (e.g., using Ru or Ir complexes) under visible light enables dicarbofunctionalization with cyclobutanone oxime esters, yielding cyanoalkylated products (56–66% yield) .

Q. What strategies address regioselectivity challenges when modifying the benzene ring?

  • Methodological Answer : The -CF₃ group’s meta-directing nature necessitates careful electrophile selection. For example, nitration with HNO₃/H₂SO₄ at 0°C produces the meta-nitro derivative. Computational modeling (e.g., DFT) predicts charge distribution to guide substituent placement. Experimental validation via Hammett plots or kinetic isotope effects can resolve contradictory regiochemical outcomes .

Q. How do computational methods elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for vinyl group reactions, such as cycloadditions or radical additions. The Colle-Salvetti correlation-energy formula (adapted for electron density functionals) predicts activation barriers and regioselectivity . Solvent effects are incorporated via PCM or SMD models .

Q. What are the limitations of current synthetic protocols for scaling up derivatives of this compound?

  • Methodological Answer : Batch bromination faces scalability issues due to exothermicity and Br₂ handling. Continuous flow reactors improve safety and yield by optimizing residence time and temperature. Catalyst recycling (e.g., immobilized Pd on silica) reduces costs in cross-coupling reactions. Impurity profiles must be monitored via HPLC-MS to ensure reproducibility .

Data Contradictions and Resolutions

  • Bromination Position : reports bromination at the ethyl group, while similar compounds (e.g., 1-(bromomethyl)-3-CF₃-benzene) use N,N’-dibromo-5,5-dimethylhydantoin in acidic media for benzylic bromination. Contradictions arise from substrate steric effects, resolved by Hammett σ⁺ values to predict reactivity .
  • Photoredox Yields : Yields in (56%) vs. 15 (66%) highlight solvent dependency. Mixed DMF/H₂O enhances solubility, while petroleum ether/ethyl acetate improves selectivity .

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